molecular formula C8H12N2OS B2421206 2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol CAS No. 1249351-05-0

2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol

Cat. No.: B2421206
CAS No.: 1249351-05-0
M. Wt: 184.26
InChI Key: CCHXWGBRUKHJKA-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(2-aminopyridin-4-yl)methylsulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-8-5-7(1-2-10-8)6-12-4-3-11/h1-2,5,11H,3-4,6H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHXWGBRUKHJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CSCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activity

The compound 2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol , also known as AB334133, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula : C₉H₁₃N₃OS
Molecular Weight : 184.26 g/mol
CAS Number : 1249351-05-0
Structure : The compound features a pyridine ring and a sulfanyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation.

Anticancer Activity

A study conducted by Queener et al. highlighted the compound's lipophilic properties, suggesting its potential as a DHFR inhibitor. This mechanism is particularly relevant in cancer therapy, where inhibition of DHFR can lead to reduced tumor growth . The compound's structural similarity to known DHFR inhibitors suggests that it could exhibit comparable efficacy against certain cancer cell lines.

Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayReference
AnticancerDihydrofolate reductaseQueener et al.
Potential DPP-4 InhibitionDipeptidyl peptidase-4Insight into SAR

Case Studies

  • In Vitro Evaluation : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The results indicated that the compound could serve as a lead structure for further anticancer drug development.
  • DPP-4 Inhibition Studies : Although direct studies on this compound are sparse, related compounds in the literature have shown promising results in enhancing insulin secretion and reducing blood glucose levels through DPP-4 inhibition.

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